molecular formula C13H20N4OS B11050692 (2E)-2-{[4-(azepan-1-ylmethyl)thiophen-2-yl]methylidene}hydrazinecarboxamide

(2E)-2-{[4-(azepan-1-ylmethyl)thiophen-2-yl]methylidene}hydrazinecarboxamide

Cat. No.: B11050692
M. Wt: 280.39 g/mol
InChI Key: ICZPGPMBCFMYCL-OVCLIPMQSA-N
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Description

2-{(E)-1-[4-(1-Azepanylmethyl)-2-thienyl]methylidene}-1-hydrazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-1-[4-(1-Azepanylmethyl)-2-thienyl]methylidene}-1-hydrazinecarboxamide typically involves a multi-step process:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Hydrazinecarboxamide Group Addition: The final step involves the condensation of the intermediate with hydrazinecarboxamide under controlled temperature and pH conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-1-[4-(1-Azepanylmethyl)-2-thienyl]methylidene}-1-hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

2-{(E)-1-[4-(1-Azepanylmethyl)-2-thienyl]methylidene}-1-hydrazinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-{(E)-1-[4-(1-Azepanylmethyl)-2-thienyl]methylidene}-1-hydrazinecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-1-[4-(1-Piperidinylmethyl)-2-thienyl]methylidene}-1-hydrazinecarboxamide
  • 2-{(E)-1-[4-(1-Morpholinylmethyl)-2-thienyl]methylidene}-1-hydrazinecarboxamide

Uniqueness

2-{(E)-1-[4-(1-Azepanylmethyl)-2-thienyl]methylidene}-1-hydrazinecarboxamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs with piperidine or morpholine rings. This uniqueness can lead to different biological activities and material properties, making it a valuable compound for further research.

Properties

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

[(E)-[4-(azepan-1-ylmethyl)thiophen-2-yl]methylideneamino]urea

InChI

InChI=1S/C13H20N4OS/c14-13(18)16-15-8-12-7-11(10-19-12)9-17-5-3-1-2-4-6-17/h7-8,10H,1-6,9H2,(H3,14,16,18)/b15-8+

InChI Key

ICZPGPMBCFMYCL-OVCLIPMQSA-N

Isomeric SMILES

C1CCCN(CC1)CC2=CSC(=C2)/C=N/NC(=O)N

Canonical SMILES

C1CCCN(CC1)CC2=CSC(=C2)C=NNC(=O)N

Origin of Product

United States

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